2-Amino-1-cyclopentylethan-1-one hydrochloride
Overview
Description
2-Amino-1-cyclopentylethan-1-one hydrochloride (2-ACP-HCl) is a cyclic amine hydrochloride with a unique ring structure that has been studied extensively in recent years. It is a versatile compound that can be used as a starting material for a variety of syntheses, as a catalyst for organic reactions, and as an intermediate in drug synthesis. In addition, it has been found to have a wide range of biological applications, including as a neurotransmitter, a vasodilator, and a neuroprotectant.
Scientific Research Applications
Gelation of Organic Solvents and Hydrogels
Research on cyclo(L-Tyr-L-Lys) and its ε-amino derivatives, closely related to 2-Amino-1-cyclopentylethan-1-one hydrochloride, has revealed their ability to act as organo- and hydrogelators. These compounds can gelate polar organic solvents and form robust hydrogels, a property attributed to intermolecular hydrogen bonding and self-aggregation mechanisms (Xie, Zhang, Ye, & Feng, 2009).
Synthesis of Thiazolidinones
In a study exploring efficient synthesis methods, 2-amino-1-phenylethanone hydrochloride, similar to 2-Amino-1-cyclopentylethan-1-one hydrochloride, was used in a one-pot, three-component reaction. This process was crucial in synthesizing thiazolidinones, highlighting its role in facilitating complex chemical syntheses (Chate, Tathe, Nagtilak, Sangle, & Gill, 2016).
Synthesis of α-Carboline Derivatives
In a study focusing on α-carboline derivatives, a three-component tandem reaction involving 2-aminoindole hydrochlorides was detailed. This synthesis, significant for its efficiency and regioselectivity, underlines the potential utility of 2-amino hydrochlorides in the synthesis of complex organic molecules (Gupta, Kumar, & Kundu, 2011).
Luminescent Properties and Catalysis in Chemical Reactions
Cyclopalladated and cyclometalated complexes involving 2-amino hydrochlorides have been studied for their luminescent properties and catalytic applications. These studies showcase the potential of such compounds in photophysical studies and as catalysts in various chemical reactions (Xu, Li, Xiao, Wang, Tang, Ji, Hao, & Song, 2014).
Applications in Organic Synthesis
Various studies have demonstrated the utility of 2-amino hydrochlorides in the synthesis of organic compounds. These include the synthesis of enantiomerically pure compounds, efficient synthesis methods for N-tosyl aziridines, and the preparation of optically active amino alcohols. Such applications highlight the versatility of 2-amino hydrochlorides in organic chemistry and pharmaceutical synthesis (Reddy, Thirupathi, & Corey, 2017); (Bieber & de Araújo, 2002); (Tanielyan, Marin, Alvez, & Augustine, 2006).
properties
IUPAC Name |
2-amino-1-cyclopentylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7(9)6-3-1-2-4-6;/h6H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANYAVAMMDWLRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-cyclopentylethan-1-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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